![molecular formula C14H16N2O3S B2758289 N1-(1-(furan-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1226432-10-5](/img/structure/B2758289.png)
N1-(1-(furan-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide
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Description
Furan is a five-membered heteroaromatic compound containing an oxygen atom . Thiophene is also a five-membered heteroaromatic compound, but it contains a sulfur atom . Both of these compounds are considered to be structural alerts .
Synthesis Analysis
The synthesis of furan and thiophene derivatives often involves the formation of a combinatorial library, which is a collection of systematically varied compounds known as library members . These library members are synthesized from a set of common building blocks using a combinatorial approach .Molecular Structure Analysis
The molecular structure of furan and thiophene derivatives can vary widely depending on the specific substituents attached to the heterocyclic ring . The presence of different substituents can significantly affect the properties of the compound .Chemical Reactions Analysis
Furan and thiophene derivatives can undergo a variety of chemical reactions, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .Physical And Chemical Properties Analysis
Furan and thiophene have a molecular mass of 84.14 g/mol and a density of 1.051 g/ml . They are soluble in most organic solvents like alcohol and ether but insoluble in water .Safety And Hazards
Future Directions
The future directions for the study of furan and thiophene derivatives are likely to involve the synthesis and characterization of novel compounds with wider therapeutic activity . This is a topic of interest for medicinal chemists, who are constantly seeking to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
N'-[1-(furan-2-yl)propan-2-yl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10(8-11-4-2-6-19-11)16-14(18)13(17)15-9-12-5-3-7-20-12/h2-7,10H,8-9H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFIMBCKTHEPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-(furan-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide |
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